![molecular formula C24H22FN3O4S B2881572 3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide CAS No. 866015-82-9](/img/no-structure.png)

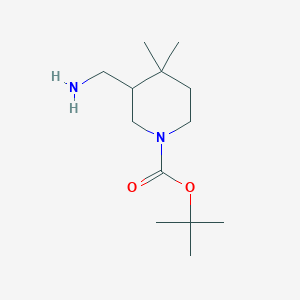

3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemical entities. Its structure allows for the introduction of fluorine atoms into other molecules, which can be particularly valuable in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound could be used to create novel small-molecule therapeutics. Its core structure, a thieno[3,2-d]pyrimidin-3(2H)-yl moiety, is a common scaffold in drug design that can interact with various biological targets, potentially leading to the development of new treatments for diseases .

Material Science

The unique properties of the compound may be explored in material science for the development of new materials with specific electronic or photonic properties. The presence of heterocyclic and aromatic components could contribute to conductive or semiconductive materials useful in electronics .

Catalysis

This compound could act as a ligand for metal catalysts in organic synthesis. The fluorobenzyl and methoxybenzyl groups might coordinate with metals, facilitating reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming processes .

Biological Studies

The compound’s structure suggests potential for interaction with biological macromolecules, which could make it a useful tool in studying protein-ligand interactions, enzyme inhibition, or receptor binding in biochemical research .

Nanotechnology

Due to its molecular complexity, the compound might find applications in nanotechnology, particularly in the creation of molecular machines or as a component in the assembly of nanostructures that could be used in drug delivery systems or diagnostic tools .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with 2-thiouracil to form 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone. This intermediate is then reacted with methyl 4-(bromomethyl)benzoate to form 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiouracil", "methyl 4-(bromomethyl)benzoate", "4-methoxybenzylamine", "triethylamine", "acetic anhydride", "sodium acetate", "chloroform", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiouracil in the presence of acetic anhydride and sodium acetate to form 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone.", "Step 2: Reaction of 2-(2-fluorobenzylidene)thio-4(3H)-quinazolinone with methyl 4-(bromomethyl)benzoate in the presence of triethylamine and chloroform to form 3-(1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide.", "Step 3: Purification of the final product by recrystallization from ethanol and diethyl ether." ] } | |

CAS 编号 |

866015-82-9 |

产品名称 |

3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide |

分子式 |

C24H22FN3O4S |

分子量 |

467.52 |

IUPAC 名称 |

3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C24H22FN3O4S/c1-32-18-8-6-16(7-9-18)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-4-2-3-5-19(17)25/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |

InChI 键 |

SASDVCISUVAOID-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)